molecular formula C13H17NO3 B13015927 Benzyl methyl(3-oxobutyl)carbamate

Benzyl methyl(3-oxobutyl)carbamate

Cat. No.: B13015927
M. Wt: 235.28 g/mol
InChI Key: QGCRVPQRPFPOAG-UHFFFAOYSA-N
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Description

Benzyl methyl(3-oxobutyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a benzyl group, a methyl group, and a 3-oxobutyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination (Carboxylation) or Rearrangement: One method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI.

    Hofmann Rearrangement: Another efficient method is the Hofmann rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide.

Industrial Production Methods: Industrial production methods for carbamates often involve the use of protecting groups for amines. For example, the t-butyloxycarbonyl (Boc) protecting group can be installed and removed under relatively mild conditions. The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation and Reduction: Benzyl methyl(3-oxobutyl)carbamate can undergo oxidation and reduction reactions. For example, the benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzyl alcohol, benzaldehyde, and substituted carbamates.

Scientific Research Applications

Chemistry: Benzyl methyl(3-oxobutyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under mild conditions, making it useful in the synthesis of complex peptides .

Biology and Medicine: Carbamates, including this compound, are studied for their potential as enzyme inhibitors. For example, some benzene-based carbamates have shown promising inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are targets for the treatment of neurodegenerative diseases .

Industry: In the industrial sector, carbamates are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. They are also used as stabilizers and plasticizers in polymer production .

Mechanism of Action

The mechanism of action of benzyl methyl(3-oxobutyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The pathways involved include the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a benzyl group and a 3-oxobutyl group attached to the carbamate moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl N-methyl-N-(3-oxobutyl)carbamate

InChI

InChI=1S/C13H17NO3/c1-11(15)8-9-14(2)13(16)17-10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3

InChI Key

QGCRVPQRPFPOAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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